molecular formula C15H17N5O3S B6542287 3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide CAS No. 1060322-10-2

3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide

Cat. No.: B6542287
CAS No.: 1060322-10-2
M. Wt: 347.4 g/mol
InChI Key: WYEIMSIUFZWZTI-UHFFFAOYSA-N
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Description

3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a triazolopyridazine derivative characterized by a 3-methyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core. The compound features a benzene sulfonamide group linked via an ethoxyethyl chain to the pyridazine ring. The sulfonamide group may enhance solubility and hydrogen-bonding capacity, while the methyl substituents likely influence steric and electronic properties.

Properties

IUPAC Name

3-methyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-11-4-3-5-13(10-11)24(21,22)16-8-9-23-15-7-6-14-18-17-12(2)20(14)19-15/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIMSIUFZWZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves multiple steps:

  • Formation of the triazolopyridazine core: The starting materials for synthesizing the triazolopyridazine core include 3-methylpyrazole and hydrazine, which undergo cyclization in the presence of a catalytic amount of an acid like hydrochloric acid.

  • Etherification: This intermediate undergoes etherification with 2-chloroethyl benzene-1-sulfonate under basic conditions to form the sulfonamide derivative.

  • Final product formation: The final compound is isolated and purified using methods such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow a similar route, scaled up and optimized for efficiency. Continuous flow synthesis and automated reaction setups might be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: The compound can undergo oxidative reactions, which may modify the triazolopyridazine ring or the sulfonamide group.

  • Reduction: Reduction reactions could potentially target the nitrogen-containing heterocycle or the sulfonamide functionality, leading to different reduction products.

  • Substitution: The benzene ring allows for various electrophilic aromatic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogens or nitrating agents in the presence of catalysts.

Major Products Formed:
  • Oxidative derivatives with modified functional groups.

  • Reduced compounds with altered ring systems.

  • Substituted derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

3-methyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide finds its applications in various scientific domains:

  • Chemistry: As a building block in organic synthesis and catalysis studies.

  • Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

  • Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Used in the development of novel materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors:

  • Molecular Targets: It may bind to active sites on enzymes, inhibiting their activity, or interact with receptor proteins, modulating their function.

  • Pathways Involved: The precise pathways depend on the biological context but may involve modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Substituents at Position 6

  • Target Compound : Contains a sulfonamide-ethoxyethyl group. This polar substituent may enhance solubility and target engagement via hydrogen bonding.
  • Compound 7 (Enamine, Z1220635364) : Features a 5-fluoroindole-ethylamine substituent. The indole moiety facilitates interactions with hydrophobic pockets in bromodomains, as demonstrated in BRD4 inhibition studies (IC₅₀ = 0.12 µM) .
  • AZD5153: Incorporates a methoxy group and a piperidyl-phenoxyethyl chain. This bivalent structure enables dual bromodomain binding, showing potent anticancer activity (IC₅₀ = 0.03 µM in leukemia models) .

Substituents at Position 3

  • Target Compound : 3-methyl group, which provides steric bulk without significant electronic perturbation.
  • Compound 10 (Enamine, Z2701558508): 3-cyclopropyl substituent.
  • Compound 24 (Vitas-M, STK719914) : 3-isopropyl group, which may enhance hydrophobic interactions in enzyme binding pockets .

Modifications in Linker Regions

  • Compound 13: Utilizes a benzoate ester linked via ethylamino. This ester group improves oral bioavailability but may reduce metabolic stability compared to sulfonamides .
  • Compound 3 (): Employs a methoxy-propanamide linker.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₁₇H₁₈N₆O₃S 398.44 3-methyl, sulfonamide-ethoxyethyl Not reported
Compound E-4b () C₂₀H₁₈N₆O₃ 390.39 Benzoylamino, propenoic acid 253–255
Compound 7 () C₁₆H₁₅FN₈ 338.34 5-fluoroindole-ethylamine Not reported
AZD5153 () C₂₉H₃₅N₇O₃ 541.64 Methoxy, piperidyl-phenoxyethyl Not reported

Note: Melting points and solubility data for the target compound are absent in the provided evidence, highlighting a gap in current literature.

Research Implications and Gaps

The target compound’s sulfonamide-ethoxyethyl chain distinguishes it from analogs with indole or piperidine substituents. Future studies should prioritize:

Activity Profiling : Comparison with AZD5153 in BRD4 inhibition assays.

ADMET Studies : Evaluation of solubility, metabolic stability, and toxicity.

Crystallographic Analysis : To confirm binding modes, as done for related derivatives in .

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